4-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(3-Methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a complex organic compound that features a combination of sulfonamide, thiophene, and pyrazoline moieties. These structural elements are known for their significant roles in medicinal chemistry, contributing to the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid typically involves multiple steps:
Formation of the Pyrazoline Ring: This step involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.
Incorporation of the Thiophene Moiety: The thiophene ring is introduced through a subsequent reaction involving thiophene derivatives under controlled conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3-Methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide and thiophene moieties can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
4-[3-(3-Methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid has diverse applications in scientific research:
Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Biological Studies: It can be used to study enzyme inhibition and receptor binding due to its sulfonamide group, which is known to interact with various biological targets.
Mechanism of Action
The mechanism of action of 4-[3-(3-methanesulfonamidophenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Properties
Molecular Formula |
C18H19N3O5S2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[5-[3-(methanesulfonamido)phenyl]-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C18H19N3O5S2/c1-28(25,26)20-13-5-2-4-12(10-13)14-11-15(16-6-3-9-27-16)21(19-14)17(22)7-8-18(23)24/h2-6,9-10,15,20H,7-8,11H2,1H3,(H,23,24) |
InChI Key |
JKNHIEAHHYORFM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.